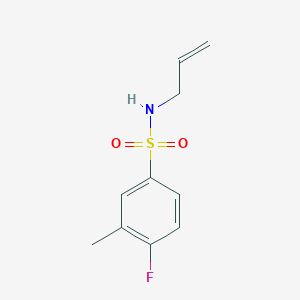

N-allyl-4-fluoro-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related benzenesulfonamides typically involves multi-step chemical processes, starting from the treatment of sulfonyl chloride with primary amines to yield the corresponding benzenesulfonamide, followed by further functionalization. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved through a two-step process, highlighting the adaptability of these compounds to various synthetic modifications (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

Crystallographic analysis provides insight into the molecular structure of benzenesulfonamide derivatives. For example, N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide showcases different conformations in its crystal structure, underlining the flexibility and diversity in molecular orientation which could be expected in compounds like N-allyl-4-fluoro-3-methylbenzenesulfonamide (Chicha et al., 2013).

Chemical Reactions and Properties

The reactivity of benzenesulfonamides, including their ability to undergo various chemical transformations, is a key aspect of their chemical properties. Studies on similar compounds demonstrate their utility in diverse chemical reactions, such as the palladium-catalyzed diamination of alkenes, showcasing the potential reactivity paths for N-allyl-4-fluoro-3-methylbenzenesulfonamide (Sibbald & Michael, 2009).

Physical Properties Analysis

The physical properties of benzenesulfonamides, including solubility, melting points, and crystalline structure, are closely tied to their molecular structure. For instance, the investigation of N-(4-fluorobenzoyl)-benzenesulfonamide revealed specific packing patterns and intermolecular interactions, indicating how subtle changes in molecular structure can influence physical properties (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, such as their reactivity towards electrophilic and nucleophilic agents, are informed by their functional groups and molecular geometry. For example, the use of N-fluorobenzenesulfonimide as a reagent in the fluorination of silylenol ethers indicates the electrophilic nature of these compounds, suggesting similar reactivity for N-allyl-4-fluoro-3-methylbenzenesulfonamide in suitable conditions (Teare et al., 2007).

Safety and Hazards

The safety information available indicates that “N-allyl-4-fluoro-3-methylbenzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c1-3-6-12-15(13,14)9-4-5-10(11)8(2)7-9/h3-5,7,12H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZHKLIZASJRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)

![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)

![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4938002.png)

![tert-butyl[2-(4-methylphenoxy)ethyl]amine oxalate](/img/structure/B4938030.png)

![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4938034.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)

![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)